molecular formula C18H11F3N4S B11523072 (2E)-(4-phenyl-1,3-thiazol-2-yl){2-[2-(trifluoromethyl)phenyl]hydrazinylidene}ethanenitrile

(2E)-(4-phenyl-1,3-thiazol-2-yl){2-[2-(trifluoromethyl)phenyl]hydrazinylidene}ethanenitrile

Cat. No.: B11523072
M. Wt: 372.4 g/mol
InChI Key: OPZHYLBIJYIYCO-MFKUBSTISA-N
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Description

(2E)-(4-phenyl-1,3-thiazol-2-yl){2-[2-(trifluoromethyl)phenyl]hydrazinylidene}ethanenitrile is a complex organic compound known for its unique chemical structure and properties. This compound features a thiazole ring, a phenyl group, and a trifluoromethyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-(4-phenyl-1,3-thiazol-2-yl){2-[2-(trifluoromethyl)phenyl]hydrazinylidene}ethanenitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-phenyl-1,3-thiazole-2-carbaldehyde with 2-(trifluoromethyl)phenylhydrazine under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2E)-(4-phenyl-1,3-thiazol-2-yl){2-[2-(trifluoromethyl)phenyl]hydrazinylidene}ethanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can result in various substituted derivatives .

Scientific Research Applications

Chemistry

In chemistry, (2E)-(4-phenyl-1,3-thiazol-2-yl){2-[2-(trifluoromethyl)phenyl]hydrazinylidene}ethanenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds .

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential .

Medicine

In medicine, the compound is explored for its potential use as a pharmaceutical intermediate. Its ability to interact with specific molecular targets makes it a candidate for drug development and therapeutic applications .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced materials and chemical products .

Mechanism of Action

The mechanism of action of (2E)-(4-phenyl-1,3-thiazol-2-yl){2-[2-(trifluoromethyl)phenyl]hydrazinylidene}ethanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Properties

Molecular Formula

C18H11F3N4S

Molecular Weight

372.4 g/mol

IUPAC Name

(2E)-4-phenyl-N-[2-(trifluoromethyl)anilino]-1,3-thiazole-2-carboximidoyl cyanide

InChI

InChI=1S/C18H11F3N4S/c19-18(20,21)13-8-4-5-9-14(13)24-25-15(10-22)17-23-16(11-26-17)12-6-2-1-3-7-12/h1-9,11,24H/b25-15+

InChI Key

OPZHYLBIJYIYCO-MFKUBSTISA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CSC(=N2)/C(=N/NC3=CC=CC=C3C(F)(F)F)/C#N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)C(=NNC3=CC=CC=C3C(F)(F)F)C#N

Origin of Product

United States

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